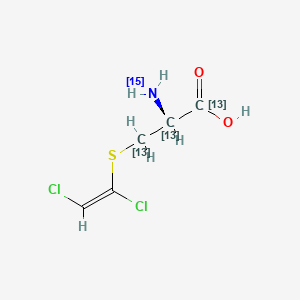![molecular formula C30H57NNaO10P B12368608 sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate](/img/structure/B12368608.png)
sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate: is a complex organic compound that features both amino acid and lipid components. This compound is notable for its amphiphilic nature, which means it contains both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This unique structure allows it to interact with various biological membranes and molecules, making it a valuable compound in biochemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate typically involves multiple steps:
Amino Acid Derivatization: The starting material, an amino acid such as serine, is first protected to prevent unwanted reactions.
Lipid Attachment: The lipid chains are introduced through esterification reactions, where dodecanoic acid (lauric acid) is reacted with the hydroxyl groups of the glycerol backbone.
Phosphorylation: The phosphoryl group is then introduced using a phosphorylating agent like phosphorus oxychloride or phosphoric acid.
Deprotection and Neutralization: The protecting groups are removed, and the compound is neutralized with sodium hydroxide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems for monitoring and control.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the lipid chains, leading to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can target the phosphate group, converting it to phosphite or hypophosphite derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Peroxides, aldehydes, and carboxylic acids.
Reduction: Phosphite and hypophosphite derivatives.
Substitution: Alkylated or acylated amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate: has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Plays a role in membrane studies and the development of liposome-based drug delivery systems.
Medicine: Investigated for its potential in targeted drug delivery and as a component in vaccine formulations.
Industry: Utilized in the production of cosmetics and personal care products due to its amphiphilic properties.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with biological membranes. The hydrophobic lipid chains embed into the lipid bilayer of cell membranes, while the hydrophilic amino acid and phosphate groups interact with the aqueous environment. This dual interaction can alter membrane fluidity and permeability, facilitating the delivery of drugs or other molecules into cells. The molecular targets include membrane proteins and phospholipids, and the pathways involved often relate to membrane fusion and endocytosis.
Vergleich Mit ähnlichen Verbindungen
Natrium;[(2S)-2-Amino-2-carboxy-ethyl] [(2R)-2,3-Di(dodecanoyloxy)propyl]phosphat: kann mit anderen amphiphile Verbindungen verglichen werden, wie z. B.:
Phosphatidylserin: Ähnlich in der Struktur, aber mit unterschiedlichen Lipidketten, was es für bestimmte biologische Anwendungen besser geeignet macht.
Lecithin: Ein natürliches Phospholipid mit einer breiteren Palette von Anwendungen in der Lebensmittel- und Pharmaindustrie.
Natriumdodecylsulfat: Ein einfacheres Tensid, das in Labor- und Industrieumgebungen weit verbreitet ist.
Die Einzigartigkeit von Natrium;[(2S)-2-Amino-2-carboxy-ethyl] [(2R)-2,3-Di(dodecanoyloxy)propyl]phosphat liegt in seiner spezifischen Kombination aus Aminosäure- und Lipidkomponenten, die ein Gleichgewicht von hydrophilen und hydrophoben Eigenschaften bietet, das in vielen anderen Verbindungen nicht vorhanden ist.
Eigenschaften
Molekularformel |
C30H57NNaO10P |
|---|---|
Molekulargewicht |
645.7 g/mol |
IUPAC-Name |
sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C30H58NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-28(32)38-23-26(24-39-42(36,37)40-25-27(31)30(34)35)41-29(33)22-20-18-16-14-12-10-8-6-4-2;/h26-27H,3-25,31H2,1-2H3,(H,34,35)(H,36,37);/q;+1/p-1/t26-,27+;/m1./s1 |
InChI-Schlüssel |
QBSSGICBQYAHPS-OUPRKWGVSA-M |
Isomerische SMILES |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCC.[Na+] |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCCCCC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


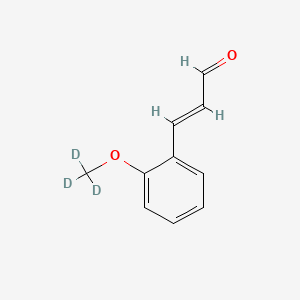
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B12368547.png)
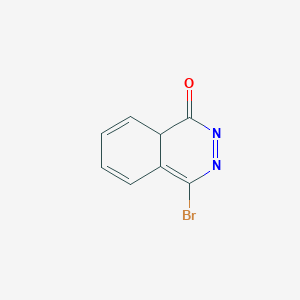
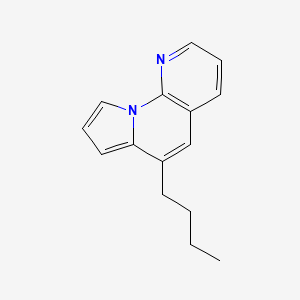
![2-[2-[4-[[4-[3-(Tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B12368558.png)
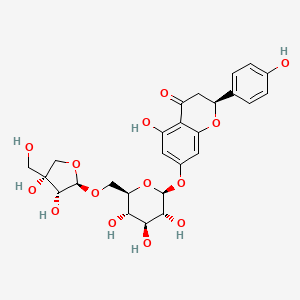
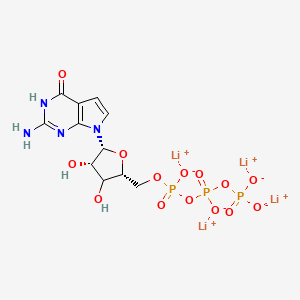

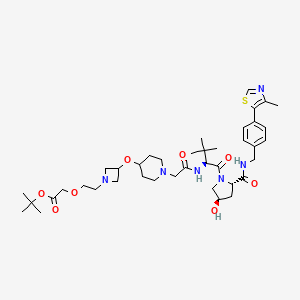
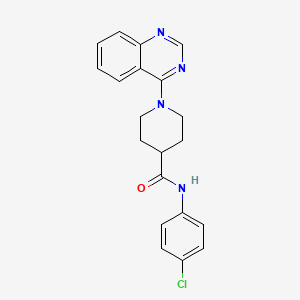
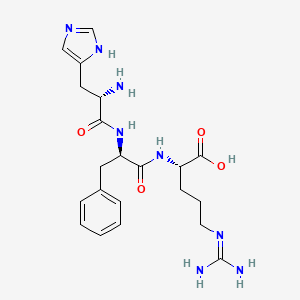
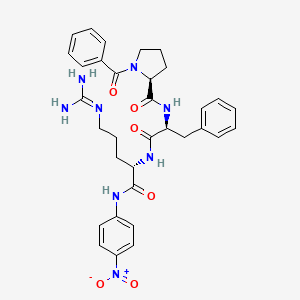
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12368601.png)
